molecular formula C14H10FN3O2S B5018077 4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B5018077
M. Wt: 303.31 g/mol
InChI Key: NBJSGRPQKCLFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, also known as Leflunomide, is a drug that has been used for the treatment of rheumatoid arthritis and other autoimmune diseases. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway.

Mechanism of Action

4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid works by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, this compound inhibits the proliferation of activated T and B cells, which are key players in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of rheumatoid arthritis. In addition, this compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of dihydroorotate dehydrogenase, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. In addition, this compound has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases, which makes it a useful tool for studying the pathogenesis of these diseases.
However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound has a long half-life, which can make it difficult to control the duration of its effects in experiments.

Future Directions

There are several future directions for research on 4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. One area of research is the development of new analogs of this compound that have improved potency and selectivity for dihydroorotate dehydrogenase. Another area of research is the investigation of the mechanism of action of this compound, particularly its off-target effects. In addition, there is a need for further studies on the therapeutic potential of this compound in other autoimmune diseases, such as psoriasis, multiple sclerosis, and systemic lupus erythematosus.

Synthesis Methods

4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can be synthesized by a multi-step process that involves the reaction of 2-cyano-3-trifluoromethylthiophene with 3-fluoroaniline in the presence of a base to form 4-(3-fluorophenylamino)-5-methylthiophene-2-carboxylic acid. This intermediate is then reacted with phosphorus oxychloride and dimethylformamide to form the corresponding acid chloride, which is subsequently reacted with 2-amino-4-methylpyrimidine in the presence of a base to form this compound.

Scientific Research Applications

4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases, particularly rheumatoid arthritis. It has been shown to be effective in reducing joint inflammation, improving joint mobility, and slowing down the progression of the disease. In addition, this compound has been investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis, multiple sclerosis, and systemic lupus erythematosus.

properties

IUPAC Name

4-(3-fluoroanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-7-10-12(18-9-4-2-3-8(15)5-9)16-6-17-13(10)21-11(7)14(19)20/h2-6H,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJSGRPQKCLFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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